エピルビシン塩酸塩

概要

説明

エピルビシン塩酸塩は、主に化学療法で使用されるアントラサイクリン系薬物です。 ドキソルビシンの誘導体であり、乳がん、卵巣がん、胃がん、肺がん、リンパ腫など、さまざまな種類の癌の治療に有効であることが知られています 。 エピルビシン塩酸塩は、DNA鎖にインターカレーションすることによって作用し、DNAおよびRNA合成を阻害し、フリーラジカルの発生を介して細胞死を誘導します .

科学的研究の応用

Clinical Applications

Epirubicin hydrochloride is utilized for the treatment of several cancer types. The following table summarizes its primary applications:

| Cancer Type | Application |

|---|---|

| Breast Cancer | Used post-surgery, especially in patients with lymph node involvement; often combined with other agents. |

| Lung Cancer | Effective in both small cell and non-small cell lung cancer treatments. |

| Ovarian Cancer | Recommended for advanced stages and metastatic cases. |

| Gastric Carcinoma | Used in both metastatic and unresectable cases. |

| Bladder Cancer | Administered intravesically for transitional cell carcinoma and prophylaxis against recurrence. |

| Lymphomas | Applied in various forms of lymphoma, including Hodgkin's and non-Hodgkin's lymphoma. |

Epirubicin hydrochloride is often part of combination therapy regimens, enhancing efficacy while potentially reducing individual drug dosages to mitigate side effects .

Case Studies and Research Findings

Numerous studies have documented the efficacy of epirubicin hydrochloride across different cancer types:

- Study on Breast Cancer : A multicenter trial assessed epirubicin combined with cyclophosphamide and fluorouracil (CEF-120 regimen) for patients with axillary-node positive breast cancer. Results indicated a significant improvement in disease-free survival rates at three years (0.27%) and five years (0.46%) compared to traditional regimens .

- Combination Therapy Research : A study evaluating the FEC-100 regimen (fluorouracil, epirubicin, cyclophosphamide) showed enhanced response rates in patients with advanced breast cancer, leading to regulatory approval for broader use in clinical settings .

- Intravesical Administration Study : Research demonstrated that intravesical administration of epirubicin significantly reduced recurrence rates in superficial bladder carcinoma following transurethral resection .

Liposomal Formulations

Recent advancements have explored liposomal formulations of epirubicin hydrochloride to enhance delivery efficacy while reducing systemic toxicity. Liposomes provide a protective environment for the drug, allowing for targeted delivery to tumor sites and minimizing exposure to healthy tissues . This approach has shown promise in overcoming multidrug resistance and improving therapeutic outcomes.

Adverse Effects and Management

While effective, epirubicin hydrochloride is associated with several adverse effects, including cardiotoxicity, myelosuppression, and phlebitis . Management strategies include:

- Cardiotoxicity Monitoring : Regular cardiovascular assessments are recommended due to the risk of heart damage.

- Supportive Care : Use of granulocyte colony-stimulating factors can mitigate myelosuppression effects.

- Intravenous Administration Protocols : Careful administration techniques are essential to prevent extravasation and phlebitis.

作用機序

生化学分析

Biochemical Properties

Epirubicin hydrochloride exerts its antitumor effects by interfering with the synthesis and function of DNA . It interacts with DNA by intercalating between base pairs, which results in complex formation that inhibits DNA and RNA synthesis . This interaction with DNA also triggers DNA cleavage by the enzyme topoisomerase II, leading to cell death .

Cellular Effects

Epirubicin hydrochloride has a profound impact on various types of cells and cellular processes. It damages the DNA in cancer cells, which stops the cells from dividing or growing . This effect on cell function extends to impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Epirubicin hydrochloride involves its interaction with DNA and the enzyme topoisomerase II . By intercalating between DNA base pairs, Epirubicin hydrochloride forms a complex that inhibits DNA and RNA synthesis . This complex formation also triggers DNA cleavage by topoisomerase II, resulting in mechanisms that lead to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Epirubicin hydrochloride change over time. Before and during treatment with Epirubicin, various laboratory parameters are checked, such as blood cell count, blood uric acid level, and liver function . Epirubicin can weaken the heart, so heart function is also monitored .

Dosage Effects in Animal Models

The effects of Epirubicin hydrochloride vary with different dosages in animal models . In some studies, Epirubicin has shown potent anti-tumor activity in animal models of malignant glioma . High doses of Epirubicin can lead to toxic or adverse effects .

Metabolic Pathways

Epirubicin hydrochloride is extensively and rapidly metabolized in the liver and other organs and cells, including red blood cells . Four main metabolic routes have been identified: reduction of the C-13 keto-group, conjugation with glucuronic acid, loss of the amino sugar moiety through a hydrolytic process, and loss of the amino sugar moiety through a redox process .

Transport and Distribution

Following intravenous administration, Epirubicin hydrochloride is rapidly and widely distributed into the tissues . It binds to plasma proteins, predominantly albumin, about 77% and is not affected by drug concentration .

Subcellular Localization

Epirubicin hydrochloride, being a chemotherapy drug, primarily targets the DNA within the nucleus of the cell . By intercalating between the base pairs of the DNA, it inhibits DNA and RNA synthesis, thereby stopping the cancer cells from dividing or growing .

準備方法

合成経路および反応条件

エピルビシン塩酸塩は、半合成法によって合成されます。 このプロセスは、ドキソルビシンの修飾を伴い、糖部分の4'位の炭素におけるヒドロキシル基がエピマー化されます 。 注射用のエピルビシン塩酸塩の調製方法は、エピルビシン塩酸塩の水溶液を調製し、酸性pH調整剤を用いてpHを3.2〜4.5に調整し、溶液を40〜80°Cで30〜120分間加熱する .

工業生産方法

エピルビシン塩酸塩の工業生産は、大規模合成および精製プロセスを含みます。 エピルビシン塩酸塩の水溶液は、滅菌処理、濾過、バイアルへの充填、凍結乾燥が行われ、最終製品が得られます 。 製品の品質は、不純物レベルを指定された限界値以下に維持することにより保証されます。

化学反応の分析

反応の種類

エピルビシン塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: エピルビシンは、活性度の低い代謝産物であるエピルビシノールを形成するために酸化される可能性があります.

一般的な試薬および条件

エピルビシン塩酸塩の反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます 。 反応は通常、化合物の分解を防ぐために穏やかな条件下で行われます。

生成される主な生成物

エピルビシン塩酸塩の反応から生成される主な生成物には、エピルビシノールや、酸化および還元反応から生じる他の分解生成物があります .

科学研究への応用

エピルビシン塩酸塩は、幅広い科学研究への応用があります。

化学: DNAのインターカレーションとフリーラジカルの発生を研究するためのモデル化合物として使用されます.

生物学: DNA損傷と修復のメカニズムを理解するための研究に使用されます.

類似化合物との比較

特性

CAS番号 |

56390-09-1 |

|---|---|

分子式 |

C27H30ClNO11 |

分子量 |

580.0 g/mol |

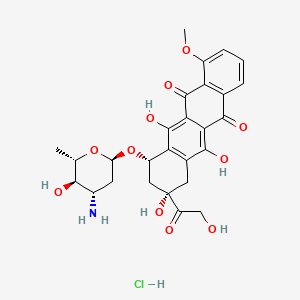

IUPAC名 |

(7S,9S)-7-[(2R,4R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |

InChI |

InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13-,15+,17+,22+,27+;/m1./s1 |

InChIキー |

MWWSFMDVAYGXBV-DPZLWMTJSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

異性体SMILES |

CC1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |

外観 |

red solid powder |

melting_point |

399 to 401 °F (Decomposes) (NTP, 1992) |

Key on ui other cas no. |

56390-09-1 25316-40-9 |

物理的記述 |

Adriamycin hydrochloride appears as orange-red thin needles. Aqueous solutions yellow-orange at acid pHs, orange-red at neutral pHs, and violet blue over pH 9. (NTP, 1992) |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

56420-45-2 (Parent) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

4' Epi Adriamycin 4' Epi Doxorubicin 4' Epi DXR 4' Epiadriamycin 4' Epidoxorubicin 4'-Epi-Adriamycin 4'-Epi-Doxorubicin 4'-Epi-DXR 4'-Epiadriamycin 4'-Epidoxorubicin Ellence EPI cell EPI-cell EPIcell Epilem Epirubicin Epirubicin Hydrochloride Farmorubicin Farmorubicina Farmorubicine Hydrochloride, Epirubicin IMI 28 IMI-28 IMI28 NSC 256942 NSC-256942 NSC256942 Pharmorubicin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。